molecular formula C25H24N2O2 B14110903 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B14110903
M. Wt: 384.5 g/mol
InChI Key: HDZRGRCWBYTUBL-UHFFFAOYSA-N
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Description

“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with dimethyl and oxo substitutions, linked to a naphthalene moiety via an ethyl acetamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The dimethyl and oxo groups are introduced through electrophilic substitution reactions.

    Linking the Naphthalene Moiety: The naphthalene moiety is attached via an ethyl acetamide chain through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Halogenated or alkylated quinoline and naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The compound may also bind to specific proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Naphthalene: Known for its aromatic properties and use in organic synthesis.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.

Uniqueness

“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” is unique due to its specific substitution pattern and the combination of quinoline and naphthalene moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H24N2O2/c1-16-10-11-20-14-21(25(29)27-24(20)17(16)2)12-13-26-23(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,12-13,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

HDZRGRCWBYTUBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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